molecular formula C9H15NO3S2 B14691435 3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester CAS No. 23509-64-0

3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester

Cat. No.: B14691435
CAS No.: 23509-64-0
M. Wt: 249.4 g/mol
InChI Key: NNLKEEKTUXDDCX-UHFFFAOYSA-N
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Description

3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is a complex organic compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes an ethyl ester group, a hydroxyl group, and a thioxo group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester typically involves multicomponent reactions. One common method is the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in an ethanolic solution under ultrasound irradiation, which enhances the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve the use of β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst. This method is advantageous due to its low toxicity, high yield, and easy isolation of the product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, thiol derivatives, and various ester derivatives .

Scientific Research Applications

3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

23509-64-0

Molecular Formula

C9H15NO3S2

Molecular Weight

249.4 g/mol

IUPAC Name

ethyl 3-ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate

InChI

InChI=1S/C9H15NO3S2/c1-4-10-8(14)15-6(9(10,3)12)7(11)13-5-2/h6,12H,4-5H2,1-3H3

InChI Key

NNLKEEKTUXDDCX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)SC(C1(C)O)C(=O)OCC

Origin of Product

United States

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